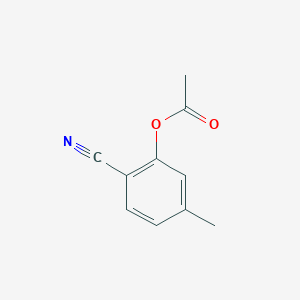

(2-Cyano-5-methyl-phenyl) acetate

Description

Properties

CAS No. |

421551-85-1 |

|---|---|

Molecular Formula |

C10H9NO2 |

Molecular Weight |

175.18 g/mol |

IUPAC Name |

(2-cyano-5-methylphenyl) acetate |

InChI |

InChI=1S/C10H9NO2/c1-7-3-4-9(6-11)10(5-7)13-8(2)12/h3-5H,1-2H3 |

InChI Key |

BOVUSSVLUZPEIE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C#N)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Catalytic Systems

The hydrolysis is conducted in 30–70% sulfuric acid (H₂SO₄) at 90–150°C, with rigorous temperature control to minimize side reactions. The nitrile is added gradually to preheated sulfuric acid to ensure uniform reaction kinetics. Completion is determined by monitoring residual nitrile concentrations below 0.1–1% via gas chromatography (GC). Post-reaction, the mixture is cooled, and the acidic aqueous layer is separated from the organic phase containing the crude carboxylic acid.

Purification and Yield Optimization

The organic phase is neutralized to pH 7.5–10 using NaOH or KOH, followed by activated carbon adsorption at 50–90°C to remove colored impurities. Filtration and acidification with HCl or H₂SO₄ precipitate the purified acid, which is washed and dried. Patent data indicate yields of 80–86% with purities exceeding 99% (GC). For example, hydrolysis of o-methylbenzene acetonitrile yielded 145.2 g of o-Tolylacetic acid (86.1% yield, 99.8% purity) under these conditions.

Alternative Synthetic Routes and Comparative Analysis

One-Pot Hydrolysis-Esterification Systems

Emerging methodologies combine hydrolysis and esterification in a single reactor to reduce processing time. A patent leveraging tin anhydride and dioxane for carbonyl compound synthesis achieved a 48% overall yield in 21 hours, compared to 53.7% over 36 hours using traditional methods. Such systems may benefit from homogeneous catalysts like p-toluenesulfonic acid to accelerate both steps.

Industrial-Scale Production and Process Optimization

Continuous Flow Reactor Design

Industrial production prioritizes continuous flow systems for enhanced heat transfer and reagent mixing. A case study in patent CN103936678A demonstrated a 20% reduction in production cycle time (21 hours vs. 36 hours) by integrating hydrolysis and esterification stages without intermediate purification. Automated temperature and pH control further ensured consistent product quality.

Waste Management and Byproduct Utilization

Sulfuric acid from hydrolysis is neutralized to generate sodium sulfate, which is repurposed in detergent manufacturing. Organic solvents like ethyl acetate are recovered via distillation, achieving >95% reuse rates. These practices align with green chemistry principles, reducing environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2-Cyano-5-methyl-phenyl) acetate can undergo various chemical reactions, including:

Oxidation: The cyano group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Substitution: Sodium hydroxide (NaOH) or other nucleophiles in an appropriate solvent.

Major Products Formed

Oxidation: 2-Cyano-5-methylbenzoic acid.

Reduction: 2-Amino-5-methylphenyl acetate.

Substitution: Various substituted phenyl acetates depending on the nucleophile used.

Scientific Research Applications

(2-Cyano-5-methyl-phenyl) acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Cyano-5-methyl-phenyl) acetate depends on its specific application. In chemical reactions, the cyano group acts as an electron-withdrawing group, influencing the reactivity of the phenyl ring and the acetate ester. In biological systems, the compound may interact with specific enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of (2-Cyano-5-methyl-phenyl) acetate with analogous compounds from the evidence:

| Compound Name | CAS RN | Molecular Formula | Key Substituents | Functional Groups |

|---|---|---|---|---|

| This compound | N/A | C₁₀H₉NO₂ | 2-CN, 5-CH₃ on phenyl | Ester (acetyl) |

| Methyl 2-phenylacetoacetate | 16648-44-5 | C₁₁H₁₂O₃ | Phenyl, acetyl | Ester (methyl), β-keto |

| Ethyl 2-phenylacetoacetate | 5413-05-8 | C₁₂H₁₄O₃ | Phenyl, acetyl | Ester (ethyl), β-keto |

| 2-Hydroxy-2,2-diphenylacetic acid | 76-93-7 | C₁₄H₁₂O₃ | Diphenyl, hydroxyl | Carboxylic acid, hydroxyl |

Key Observations :

- Substituent Effects: The cyano group in the target compound likely increases electrophilicity and resistance to nucleophilic attack compared to acetyl or hydroxyl groups in analogs .

- Steric and Solubility : The 5-methyl group may reduce solubility in polar solvents relative to unsubstituted phenyl analogs, similar to how ethyl esters exhibit lower polarity than methyl esters .

Physicochemical Properties

Notes:

- The target compound’s lower molecular weight (vs. methyl/ethyl analogs) may correlate with higher volatility.

- Cyano groups typically reduce melting points compared to hydroxyl or acetyl substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.